Cas no 491577-82-3 (Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate)
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
- 2-Thiazolecarboxylic acid,4-(4-aminophenyl)-,ethyl ester
- 4-(4-aminophenyl)-2-Thiazolecarboxylic acid ethyl ester
- ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate
- 4-(2-ethoxycarbonylthiazol-4-yl)aniline
- 4-(4-amino-phenyl)-thiazole-2-carboxylic acid ethyl ester
- AK146645
- CTK8D4064
- ethyl 4-(4-amino-phenyl)-thiazole-2-carboxylate
- SureCN1173463
- DB-070969
- SCHEMBL1173463
- ethyl4-(4-aminophenyl)thiazole-2-carboxylate
- A7363
- 2-Thiazolecarboxylic acid,4-(4-aminophenyl)-,ethyl ester
- 2-Thiazolecarboxylicacid,4-(4-aminophenyl)-,ethylester
- DTXSID00610800
- NSFZNEOJGKFVMQ-UHFFFAOYSA-N
- 491577-82-3
- AKOS015838785
-
- Inchi: 1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
- InChI Key: NSFZNEOJGKFVMQ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=NC(=C1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 248.062
- Monoisotopic Mass: 248.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4A^2
- XLogP3: 2.5
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189597-1g |
ethyl 4-(4-aminophenyl)thiazole-2-carboxylate |
491577-82-3 | 95% | 1g |
$405 | 2021-08-05 | |
| Alichem | A059003252-1g |
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate |
491577-82-3 | 95% | 1g |
$367.50 | 2023-09-01 | |
| Chemenu | CM189597-1g |
ethyl 4-(4-aminophenyl)thiazole-2-carboxylate |
491577-82-3 | 95% | 1g |
$382 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736680-1g |
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate |
491577-82-3 | 98% | 1g |
¥3157.00 | 2024-05-11 |
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Suppliers
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate: A Comprehensive Overview
Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate, with CAS No. 491577-82-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the thiazole class of heterocyclic compounds, which are widely studied for their diverse biological activities and applications in drug design. The structure of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate features a thiazole ring system substituted with an ethoxycarbonyl group at the 2-position and a 4-aminophenyl group at the 4-position. These substituents contribute to its unique chemical properties and potential biological functions.
The synthesis of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. Such innovations highlight the growing importance of this compound in both academic and industrial settings.
One of the most promising applications of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate lies in its potential as a lead compound for drug development. Thiazole derivatives are known for their ability to modulate various cellular pathways, making them valuable targets for anti-inflammatory, antitumor, and antimicrobial agents. Recent studies have demonstrated that Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory drug candidate.
In addition to its pharmacological applications, Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the coordination properties of this compound to enhance the performance of MOFs in these areas.
The structural versatility of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate also makes it a valuable tool in analytical chemistry. Its ability to act as a chelating agent has been exploited in various spectroscopic techniques, such as UV-vis and fluorescence spectroscopy, for the determination of metal ions in complex matrices. This application underscores the compound's utility beyond traditional pharmaceutical research.
Despite its numerous potential applications, the safety profile of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate remains an area of active investigation. Preclinical studies have indicated that the compound exhibits low toxicity at therapeutic concentrations, but further research is required to fully understand its long-term effects and bioaccumulation potential. Regulatory agencies have emphasized the importance of thorough safety assessments for compounds intended for pharmaceutical use, particularly those with complex structures like this one.
In conclusion, Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate (CAS No. 491577-82-3) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the advancement of science and technology.
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